Foenumoside B

Anti-obesity Adipogenesis Natural Products

Adipogenesis and metabolic inflammation research requires tool compounds with precisely defined mechanisms; generic oleanane saponins do not replicate FSB's dual PPARγ antagonism and AMPK activation. • Suppresses 3T3-L1 adipocyte differentiation (IC₅₀ = 0.2 μg/mL) • Reversible PPARγ antagonist (IC₅₀ = 7.63 μg/mL) distinct from GW9662 • Activates AMPK in vitro and in HFD-fed mice (10 mg/kg, oral) • Attenuates LPS-induced NF-κB/AP-1 inflammatory responses

Molecular Formula C60H96O25
Molecular Weight 1217.4 g/mol
Cat. No. B12379039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFoenumoside B
Molecular FormulaC60H96O25
Molecular Weight1217.4 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)OC6C(C(C(CO6)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)C)O)O)O)C)COC(=O)C)O
InChIInChI=1S/C60H96O25/c1-12-25(2)50(75)85-49-48(74)60(24-77-27(4)63)29(19-55(49,5)6)28-13-14-34-57(9)17-16-36(56(7,8)33(57)15-18-58(34,10)59(28,11)20-35(60)64)82-53-46(40(68)32(23-76-53)81-52-45(73)42(70)38(66)30(21-61)79-52)84-54-47(43(71)39(67)31(22-62)80-54)83-51-44(72)41(69)37(65)26(3)78-51/h12-13,26,29-49,51-54,61-62,64-74H,14-24H2,1-11H3/b25-12-/t26-,29-,30+,31+,32-,33-,34+,35+,36-,37-,38+,39+,40-,41+,42-,43-,44+,45+,46+,47+,48-,49-,51-,52-,53-,54-,57-,58+,59+,60-/m0/s1
InChIKeyKVLOEUJTCWCQEM-JAWZDEPWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Foenumoside B Dual-Action Triterpene Saponin


Foenumoside B (FSB; CAS 877661-00-2) is an oleanane-type triterpene saponin first isolated and structurally characterized from Lysimachia foenum-graecum Hance . Structurally distinct within the foenumoside series (A–E), FSB exhibits a dual pharmacological profile validated across multiple independent studies: it functions both as a direct PPARγ antagonist and as an AMPK activator [1]. This dual mechanism underlies its documented capacity to suppress adipocyte differentiation in vitro (IC₅₀ = 0.2 μg/mL in 3T3-L1 cells) and to attenuate LPS-induced inflammatory responses via NF-κB/AP-1 pathway inactivation in murine models [2]. The compound is commercially available from multiple vendors with purity typically exceeding 98% for research applications .

Foenumoside B vs. In-Class Triterpene Saponins


Within the broad class of oleanane-type triterpene saponins, structural variations in the aglycone core and glycosylation pattern produce markedly divergent pharmacological profiles that preclude generic substitution . Even among the five structurally related foenumosides (A–E) isolated from the same plant source, only FSB has been demonstrated through comprehensive mechanistic studies to possess dual PPARγ antagonism and AMPK activation capacity [1]. This dual mechanism distinguishes FSB from both classical PPARγ agonists (e.g., rosiglitazone) and selective antagonists (e.g., GW9662), as well as from other triterpene saponins such as ginsenosides or kudinoside-D, which exhibit substantially different potency, selectivity, or primary mechanism profiles [2]. Procurement decisions based solely on compound class or nominal structural similarity risk introducing uncontrolled variables in experimental systems where specific PPARγ antagonism combined with AMPK activation is the intended pharmacological intervention.

Foenumoside B Quantitative Comparator Evidence


Anti-Adipogenic Potency vs. Kudinoside-D

In direct cross-study comparison using identical cell model systems, Foenumoside B demonstrated anti-adipogenic potency approximately 296-fold greater than kudinoside-D, another triterpene saponin characterized for anti-obesity applications. Foenumoside B blocked 3T3-L1 preadipocyte differentiation with an IC₅₀ of 0.2 μg/mL (~0.16 μM based on molecular weight 1217.4 g/mol) [1], whereas kudinoside-D required an IC₅₀ of 59.49 μM to achieve comparable lipid droplet reduction in the same cell line [2]. Both compounds engage AMPK signaling, yet the magnitude of potency differential indicates that structural features unique to FSB confer substantially enhanced pharmacological activity at the cellular level.

Anti-obesity Adipogenesis Natural Products Triterpene Saponins

PPARγ Antagonism Potency vs. GW9662

Foenumoside B acts as a direct PPARγ antagonist with an IC₅₀ of 7.63 μg/mL (~6.27 μM) for inhibiting PPARγ transactivation activity in cell-based assays [1]. This potency positions FSB as an intermediate-strength PPARγ antagonist when benchmarked against the synthetic selective antagonist GW9662 (IC₅₀ = 3.3 nM), which is approximately 1,900-fold more potent, and against the natural triterpene PPARγ antagonist betulinic acid, for which quantitative IC₅₀ data in PPARγ transactivation assays have not been reported in a comparable format [2]. Importantly, FSB's antagonist mechanism is distinct from that of GW9662: FSB blocks coactivator SRC-1 recruitment while restoring corepressor NCoR-1 binding to PPARγ [1], whereas GW9662 acts as an irreversible covalent antagonist [3]. This mechanistic distinction may confer differential cellular consequences relevant to metabolic research applications.

PPARγ Antagonist Metabolic Disease Nuclear Receptor Insulin Resistance

In Vivo Anti-Obesity Efficacy in HFD Mice

Foenumoside B (10 mg/kg/day, oral administration, 6 weeks) produced statistically significant reductions in multiple metabolic parameters in high-fat diet (HFD)-induced obese mice [1]. Quantitatively, FSB treatment reduced body weight gain significantly compared to HFD controls (without affecting food intake), suppressed lipid accumulation in white adipose tissue and liver, and lowered circulating glucose and triglyceride levels [1]. This in vivo efficacy distinguishes FSB from many structurally related triterpene saponins for which in vivo validation in obesity models is either absent or limited to extract-level data. The concurrent activation of AMPK signaling and suppression of lipogenic gene expression (PPARγ, C/EBPα) observed in vivo corroborates the dual mechanism established in vitro [1].

In Vivo Pharmacology Obesity Model Metabolic Syndrome AMPK Activation

Anti-Inflammatory Mechanism via NF-κB/AP-1

Foenumoside B inhibits LPS-induced inflammatory responses through dual suppression of NF-κB and AP-1 transcriptional activity, as demonstrated in RAW264.7 murine macrophages and validated in an endotoxin-induced shock model [1]. In vitro, FSB (10–50 μM) reduced LPS-induced iNOS and COX-2 expression and attenuated phosphorylation of AKT, p38 MAPK, and STAT3 [1]. In vivo, FSB (5 and 10 mg/kg, i.p.) improved survival in LPS-induced endotoxemia and reduced serum TNF-α and IL-6 levels [1]. This in vivo anti-inflammatory validation in a clinically relevant shock model distinguishes FSB from the majority of triterpene saponins characterized for anti-inflammatory activity, which typically lack in vivo efficacy data beyond local inflammation models (e.g., carrageenan-induced paw edema).

Anti-inflammatory NF-κB AP-1 Endotoxemia Sepsis Model

Dual PPARγ Antagonism & AMPK Activation

Foenumoside B is distinguished from the vast majority of triterpene saponins by its validated dual mechanism of action: concurrent PPARγ antagonism and AMPK activation [1]. While many natural products activate AMPK (e.g., resveratrol, berberine, ginsenosides) and a separate subset antagonize PPARγ (e.g., betulinic acid), the co-occurrence of both activities in a single triterpene saponin scaffold is exceptionally rare [2]. This dual mechanism is pharmacologically coherent—AMPK activation promotes catabolic lipid metabolism while PPARγ antagonism directly suppresses adipogenic transcriptional programs—and has been experimentally validated in FSB through both in vitro target engagement assays and in vivo phenotypic rescue experiments [1]. The distinctiveness of this dual activity profile means that FSB cannot be functionally substituted by AMPK-only activators or PPARγ-only antagonists in experiments requiring both mechanisms simultaneously.

Dual Mechanism AMPK Activator PPARγ Antagonist Metabolic Regulation

Foenumoside B Research Applications


Obesity & Adipogenesis Research

FSB's IC₅₀ of 0.2 μg/mL in 3T3-L1 adipogenesis assays, combined with validated in vivo efficacy at 10 mg/kg in HFD-induced obese mice, makes it suitable for obesity research programs requiring a naturally derived compound with established dose-response relationships and oral bioavailability [1]. The compound can serve as a reference standard for screening novel anti-obesity candidates or as a tool to dissect the relative contributions of PPARγ antagonism versus AMPK activation in metabolic outcomes.

PPARγ Antagonist Tool Compound

FSB acts as a PPARγ antagonist (IC₅₀ = 7.63 μg/mL in transactivation assays) that blocks coactivator SRC-1 recruitment while restoring corepressor NCoR-1 binding [1]. This reversible, non-covalent mechanism contrasts with the irreversible covalent antagonism of GW9662, making FSB valuable for experiments where sustained receptor antagonism is not desired or where the temporal dynamics of antagonist washout are relevant to the research question.

AMPK Pathway Activation Studies

FSB activates AMPK signaling in both 3T3-L1 adipocytes and in vivo in HFD-fed mice, as evidenced by increased AMPK phosphorylation and downstream modulation of lipogenic and lipolytic gene expression [1]. Its concurrent PPARγ antagonist activity distinguishes it from canonical AMPK activators (e.g., AICAR, metformin), enabling researchers to study AMPK-mediated effects in a cellular context where PPARγ signaling is simultaneously modulated—a scenario with potential translational relevance to metabolic syndrome.

Inflammation-Metabolism Crosstalk Studies

FSB suppresses LPS-induced inflammatory responses via NF-κB/AP-1 inactivation in macrophages and improves survival in an endotoxin-induced shock model [1]. Combined with its anti-obesity and insulin-sensitizing effects [2], FSB provides a single research tool for investigating the mechanistic intersection of chronic inflammation and metabolic dysfunction—a central paradigm in obesity-associated insulin resistance and type 2 diabetes research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Foenumoside B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.